3-Chloropropanesulfonyl chloride

Cyclopropanation Sulfonamide Medicinal Chemistry

3-Chloropropanesulfonyl chloride (CAS 1633-82-5) is an aliphatic sulfonyl chloride characterized by a terminal chloroalkyl chain and a highly electrophilic sulfonyl chloride group. This bifunctional architecture enables it to act as both a sulfonating agent (via nucleophilic attack at sulfur) and an alkylating agent (via nucleophilic displacement of the terminal chlorine).

Molecular Formula C3H6Cl2O2S
Molecular Weight 177.05 g/mol
CAS No. 1633-82-5
Cat. No. B028798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropanesulfonyl chloride
CAS1633-82-5
Synonyms1-Chloro-3-propanesulfonyl Chloride;  NSC 93777;  γ-Chloropropanesulfonyl Chloride; 
Molecular FormulaC3H6Cl2O2S
Molecular Weight177.05 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)CCl
InChIInChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2
InChIKeyGPKDGVXBXQTHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropropanesulfonyl Chloride (CAS 1633-82-5) Chemical Class and Core Reactivity Profile


3-Chloropropanesulfonyl chloride (CAS 1633-82-5) is an aliphatic sulfonyl chloride characterized by a terminal chloroalkyl chain and a highly electrophilic sulfonyl chloride group [1]. This bifunctional architecture enables it to act as both a sulfonating agent (via nucleophilic attack at sulfur) and an alkylating agent (via nucleophilic displacement of the terminal chlorine) . The compound is a key intermediate in medicinal chemistry for constructing cyclopropanesulfonamide scaffolds [2] and in materials science for functionalizing polymers . Its synthetic versatility stems from the unique reactivity differential between the two electrophilic sites, a property that distinguishes it from simple alkyl sulfonyl chlorides.

Why 3-Chloropropanesulfonyl Chloride (1633-82-5) Cannot Be Arbitrarily Substituted with Other Sulfonyl Chlorides


Substituting 3-chloropropanesulfonyl chloride with other sulfonyl chlorides often fails because of the compound's specific 1,3-bifunctional distance, which is critical for intramolecular cyclization reactions that lead to cyclopropanesulfonamides . Analogs like 2-chloroethanesulfonyl chloride or 4-chlorobutanesulfonyl chloride do not undergo the same efficient intramolecular alkylation due to unfavorable ring strain or larger ring formation kinetics . Furthermore, the presence of the terminal chlorine atom allows for subsequent functionalization, a capability absent in simple alkanesulfonyl chlorides such as methanesulfonyl chloride . The balance of reactivity between the sulfonyl chloride and the alkyl chloride moieties is finely tuned in this specific chain length, directly impacting reaction yields and purity profiles in multi-step syntheses . Therefore, generic replacement can lead to significantly reduced yields, unwanted byproducts, or complete reaction failure in applications requiring this precise molecular geometry.

Quantitative Performance Evidence for 3-Chloropropanesulfonyl Chloride (1633-82-5) Relative to Comparators


Synthetic Yield in Cyclopropanesulfonamide Formation: 3-Chloropropanesulfonyl Chloride vs. 2-Chloroethanesulfonyl Chloride

In the synthesis of N-tert-butylcyclopropanesulfonamide, 3-chloropropanesulfonyl chloride undergoes amination followed by intramolecular cyclization in a three-step sequence. The overall yield for this process starting from 3-chloropropanesulfonyl chloride is reported as high-yielding . In contrast, the analogous reaction with 2-chloroethanesulfonyl chloride (attempted formation of a thiirane dioxide) is not viable due to the high strain of the three-membered ring containing a sulfur atom, resulting in no cyclized product under comparable conditions .

Cyclopropanation Sulfonamide Medicinal Chemistry

Purity and Physical Specifications: Commercial Availability of 3-Chloropropanesulfonyl Chloride

Commercially available 3-chloropropanesulfonyl chloride is routinely offered with a minimum purity of 98% as determined by assay . Key physical property specifications include a density of 1.456 g/mL at 25 °C and a refractive index of n20/D 1.489 . These specifications are consistent across multiple reputable vendors, ensuring reliable material quality for research and development .

Quality Control Analytical Chemistry Procurement

Functional Group Reactivity Differential: 3-Chloropropanesulfonyl Chloride vs. Propanesulfonyl Chloride

3-Chloropropanesulfonyl chloride possesses two distinct electrophilic sites: the sulfonyl chloride and the terminal alkyl chloride. This bifunctionality allows for sequential derivatization not possible with propanesulfonyl chloride, which lacks the terminal chlorine atom and can only undergo reactions at the sulfonyl center . For example, 3-chloropropanesulfonyl chloride can be used to sulfonate a polymer backbone, leaving a pendant chloroalkyl chain for subsequent functionalization (e.g., amination or thiolation), a capability absent in propanesulfonyl chloride which would simply cap the functional site .

Chemoselectivity Sulfonation Alkylation

Optimal Application Scenarios for 3-Chloropropanesulfonyl Chloride (1633-82-5) Based on Quantitative Evidence


Synthesis of Cyclopropanesulfonamide-Based Pharmaceuticals and Agrochemicals

Procure 3-chloropropanesulfonyl chloride as the essential starting material for the efficient, three-step synthesis of cyclopropanesulfonamide scaffolds, which are core structural motifs in numerous patented biologically active compounds, including antiviral agents (e.g., anti-HCV) and enzyme inhibitors . Substitution with other chloroalkanesulfonyl chlorides fails to yield the desired cyclopropane ring .

Preparation of Bifunctional Linkers and Functionalized Polymers

Utilize the orthogonal reactivity of 3-chloropropanesulfonyl chloride to first install a sulfonate or sulfonamide linkage onto a polymer or surface, and subsequently use the pendant chloroalkyl group for further functionalization, such as attaching biomolecules or creating ion-exchange resins. This is documented in the sulfonation of cross-linked polyethylenimine for mercury removal .

Synthesis of Chiral Sultams and Sultones for Asymmetric Catalysis

Employ 3-chloropropanesulfonyl chloride in the generation and trapping of sulfene intermediates with imines or glyoxylates in the presence of chinchona alkaloids. This established method provides access to enantiomerically enriched sultams and sultones, which are valuable chiral auxiliaries and catalysts .

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